- Preparation of novel polycyclic compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Cas no 92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)

92945-27-2 structure
اسم المنتج:Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
كاس عدد:92945-27-2
وسط:C9H14N2O2
ميغاواط:182.219662189484
MDL:MFCD08700607
CID:61591
PubChem ID:7365260
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Ethyl 3-propyl-1H-pyrazole-5-carboxylate
- 3-n-Propylpyrazole-5-carboxylic acid ethyl ester
- Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate
- Ethyl 3-n-propylpyrazole-5-carboxylate
- Ethyl 5-propyl-1H-pyrazole-3-carboxylate
- ETHYL 5-PROPYLPYRAZOLE-3-CARBOXYLATE
- 1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester
- 5-Propyl-2H-pyrazole-3-carboxylic acid ethyl ester
- ethyl 3-propylpyrazole-5-carboxylate
- 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester
- PubChem22736
- 3-Propyl
- 3-n-Propylpyrazol-5-carboxylic acid ethyl ester
- Ethyl 3-propyl-1H-5-pyrazole carboxylate
- ALBB-013317
- 92945-27-2
- SCHEMBL1359
- MFCD08700607
- Ethyl5-Propylpyrazole-3-carboxylate
- MB02232
- SUALHSUMUQQLJP-UHFFFAOYSA-N
- Ethyl 3-Propyl-1H-pyrazole-5-carboxylate; Ethyl 3-n-Propylpyrazole-5-carboxylate; Ethyl 5-n-Propyl-1H-pyrazole-3-carboxylate;
- AKOS000135923
- s10518
- MFCD02093950
- AS-15765
- CS-W017103
- AKOS006229760
- SY019799
- EN300-7389973
- AC-4744
- DTXSID40428567
- Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD08700607
- نواة داخلي: 1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
- مفتاح Inchi: SUALHSUMUQQLJP-UHFFFAOYSA-N
- ابتسامات: O=C(C1C=C(CCC)NN=1)OCC
- برن: 7634535
حساب السمة
- نوعية دقيقة: 182.10600
- النظائر كتلة واحدة: 182.105527694g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 5
- تعقيدات: 173
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2
- tautomeric العد: 4
- طوبولوجي سطح القطب: 55
- تهمة السطحية: 0
الخصائص التجريبية
- اللون / الشكل: Not determined
- كثيف: 1.106
- نقطة انصهار: 48-50°C
- نقطة الغليان: 331.1℃ at 760 mmHg
- نقطة الوميض: 331.1 °C at 760 mmHg
- بسا: 54.98000
- لوغب: 1.53890
- الذوبان: Not determined
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315; H319; H335
- تحذير: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- تعليمات السلامة: S22-S24/25
- مستوى الخطر:IRRITANT
- ظروف التخزين:Store at room temperature
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate بيانات الجمارك
- رمز النظام المنسق:2933199090
- بيانات الجمارك:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032587-25g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 25g |
¥2239 | 2024-05-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-25g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |
92945-27-2 | 98% | 25g |
¥6418.00 | 2022-10-14 | |
abcr | AB168356-25 g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98%; . |
92945-27-2 | 98% | 25g |
€368.00 | 2023-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-25g |
Ethyl 5-Propylpyrazole-3-carboxylate |
92945-27-2 | 98% | 25g |
¥2426.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-1g |
Ethyl 5-Propylpyrazole-3-carboxylate |
92945-27-2 | 98% | 1g |
¥179.0 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-279131-1g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, |
92945-27-2 | 1g |
¥511.00 | 2023-09-05 | ||
Fluorochem | 047977-1g |
Ethyl 3-n-propylpyrazole-5-carboxylate |
92945-27-2 | 98% | 1g |
£27.00 | 2022-03-01 | |
TRC | E925890-250mg |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 250mg |
$ 52.00 | 2023-09-07 | ||
Apollo Scientific | OR318012-25g |
Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
92945-27-2 | 98% | 25g |
£293.00 | 2025-02-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-1g |
Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |
92945-27-2 | 98% | 1g |
¥488.00 | 2022-10-14 |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Trifluoroacetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, rt
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
المراجع
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamideHecheng Huaxue, 2002, 10(3), 257-259,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium methoxide ; 2 °C; 0 °C; 5 °C → 0 °C; 0 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 55 °C; 2 h, 55 °C; 55 °C → 10 °C
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
المراجع
- Preparation of pyrazolopyrimidinones for the treatment of impotence, India, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
المراجع
- Novel hydroxamic acid compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Hydrazine Solvents: Acetic acid
المراجع
- Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamideZhongguo Yiyao Gongye Zazhi, 2000, 31(9), 419-420,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
المراجع
- Preparation of deuterated 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamides as phosphodiesterase PDE5 inhibitors., United States, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
المراجع
- Novel process for synthesizing 4-amino-1-methyl-3-propylpyrazolyl-5-formamideJingxi Yu Zhuanyong Huaxuepin, 2004, 12(5), 12-13,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Hydrazine sulfate (1:?) , Sodium hydroxide , Hydrazine hydrate (1:1) Solvents: Water ; 2 h, pH 7, 60 °C
المراجع
- Synthesis of 1H-3-n-propyl-pyrazole-5-carboxylic acid ethyl esterBeijing Gongshang Daxue Xuebao, 2002, 20(4), 11-13,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
المراجع
- Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalateTetrahedron, 2008, 64(9), 2207-2215,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Diethylamine Solvents: Dimethyl sulfoxide ; 24 h, rt
المراجع
- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl CompoundsChemistry - A European Journal, 2013, 19(23), 7555-7560,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: Pyrrolidine Solvents: Dimethyl sulfoxide ; 12 h, rt
المراجع
- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
المراجع
- 3-(Dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives as phosphodiesterase inhibitors, United States, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1)
1.2 Reagents: Sodium carbonate
1.2 Reagents: Sodium carbonate
المراجع
- Process for synthesizing ethyl 5-propylpyrazole-3-carboxylate, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
المراجع
- One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalateTetrahedron Letters, 2007, 48(20), 3591-3593,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
المراجع
- Improved process for the synthesis of 1-methyl-4-nitro-3-propylpyrazole-5-carboxamideZhongguo Yiyao Gongye Zazhi, 2001, 32(7), 319-320,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 0 °C; 8 h, 0 °C → reflux; cooled
المراجع
- Pyrazolo[4,3-d]pyrimidine derivative as highly selective and long-acting PDE5 modulators and their preparation, United States, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Sodium ethoxide ; 2.5 h, rt; rt → 60 °C; 1 h, 60 °C
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
المراجع
- Synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acidHuaxue Shijie, 2002, 43(4), 208-210,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 8 h, 0 °C → reflux
المراجع
- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid ReceptorJournal of Medicinal Chemistry, 2003, 46(18), 3945-3951,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Hydrazine Solvents: Ethanol
المراجع
- Preparation of N-benzylpyrrole, -pyrazole, and - triazole derivatives as angiotensin II antagonists and as antihypertensives, European Patent Organization, , ,
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Raw materials
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate الوثائق ذات الصلة
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate) منتجات ذات صلة
- 78208-72-7(ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate)
- 834869-10-2(3-Ethyl-5-pyrazolcarboxylic acid methyl ester)
- 190771-22-3(3-(Trimethylsilyl)ethynylbenzonitrile)
- 1690142-32-5((2R)-2-amino-2-cycloheptyl-acetic acid)
- 4894-32-0(6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde)
- 1807102-71-1(6-Amino-2-bromo-3-(trifluoromethyl)benzylamine)
- 2109081-89-0(3-(2-Amino-6-methoxy-4-pyrimidinyl)phenyl(3,6-dihydro-4-methyl-1(2H)-pyridinyl)-methanone)
- 23632-83-9(γ-Glutamylisoleucine)
- 872860-75-8(1-(2,6-dimethylpiperidin-1-yl)-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}ethane-1,2-dione)
- 2172123-39-4(3-hydroxy-3-1-(5-hydroxypentyl)-1H-1,2,3-triazol-4-ylcyclobutane-1-carboxylic acid)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

نقاء:99%
كمية:25g
الأسعار ($):298.0